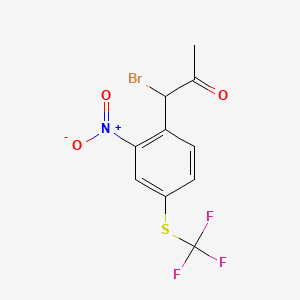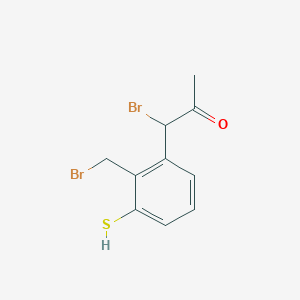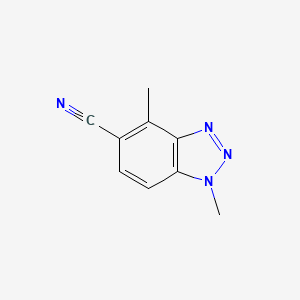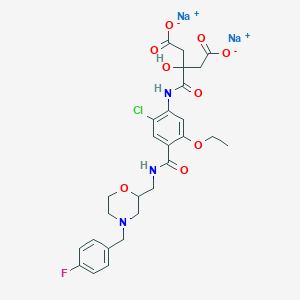
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, such as palladium on carbon, and hydrogen gas to reduce the ketone to the desired alcohol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Different substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(3-(1-Aminoethyl)phenyl)methanol hydrochloride
- (S)-(3-(1-Aminoethyl)phenyl)ethanol
- (S)-(3-(1-Aminoethyl)phenyl)propanol
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is unique due to its specific stereochemistry, which allows for selective interactions with biological molecules. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
[3-[(1S)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-3-8(5-9)6-11;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
DAHVCMDDMGFEHW-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC(=C1)CO)N.Cl |
SMILES canónico |
CC(C1=CC=CC(=C1)CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)







![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)
